3-fluoro-5-methyl-N-(2-methylpropyl)aniline
Overview
Description
3-Fluoro-5-methyl-N-(2-methylpropyl)aniline is an organic compound with the molecular formula C11H16FN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and a methyl group, and the amino group is substituted with an isobutyl group. This compound is used primarily in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-5-methyl-N-(2-methylpropyl)aniline can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of a fluorobenzene derivative followed by reduction and amination steps . The general steps are as follows:
Friedel-Crafts Acylation: Fluorobenzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the acyl group.
Reduction: The acyl group is then reduced to an alkane using a reducing agent such as lithium aluminum hydride.
Amination: The resulting compound is then aminated using an appropriate amine, such as isobutylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-methyl-N-(2-methylpropyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.
Scientific Research Applications
3-Fluoro-5-methyl-N-(2-methylpropyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in the development of probes for biological assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-fluoro-5-methyl-N-(2-methylpropyl)aniline involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity. The exact pathways and targets can vary based on the specific derivative or application being studied .
Comparison with Similar Compounds
Similar Compounds
3-Fluoroaniline: A simpler derivative with only a fluorine substituent.
5-Methylaniline: Contains a methyl group but lacks the fluorine and isobutyl substituents.
N-Isobutylaniline: Similar in structure but without the fluorine and methyl groups.
Uniqueness
3-Fluoro-5-methyl-N-(2-methylpropyl)aniline is unique due to the combination of its substituents, which can impart distinct chemical and biological properties. The presence of both fluorine and methyl groups can influence its reactivity and interaction with biological targets, making it valuable for specific applications .
Properties
IUPAC Name |
3-fluoro-5-methyl-N-(2-methylpropyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-8(2)7-13-11-5-9(3)4-10(12)6-11/h4-6,8,13H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTNITDYBZEAEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)NCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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